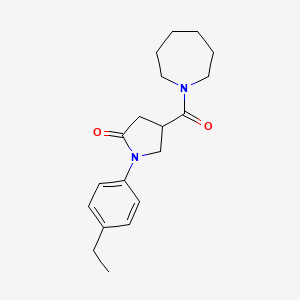
4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane-1-carbonyl Group: This step involves the reaction of the pyrrolidinone intermediate with azepane-1-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Ethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Piperidine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
- 4-(Morpholine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
- 4-(Pyrrolidine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
Uniqueness
4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one is unique due to the presence of the azepane ring, which may confer specific steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C19H26N2O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-(azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H26N2O2/c1-2-15-7-9-17(10-8-15)21-14-16(13-18(21)22)19(23)20-11-5-3-4-6-12-20/h7-10,16H,2-6,11-14H2,1H3 |
Clave InChI |
HDWABUGRVVXLJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCCC3 |
Solubilidad |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11160900.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11160902.png)
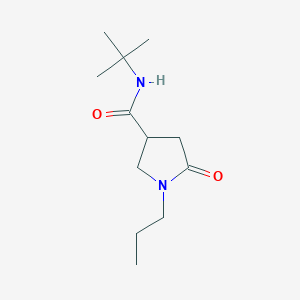
![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetonitrile](/img/structure/B11160911.png)
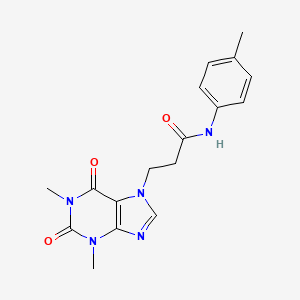
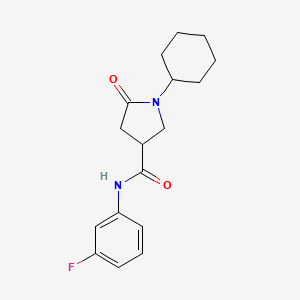
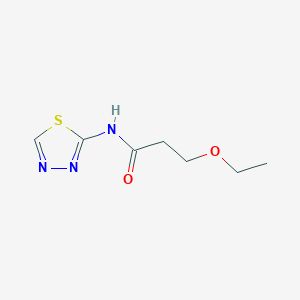
![2-Benzenesulfonyl-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11160921.png)
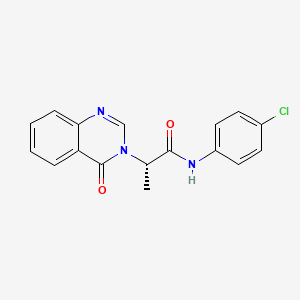
![5-ethyl-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B11160935.png)
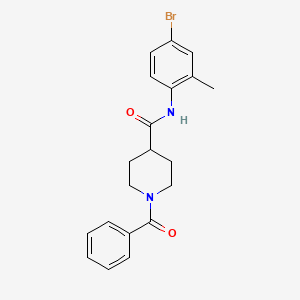
![5-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B11160951.png)

![(2S)-N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11160955.png)
